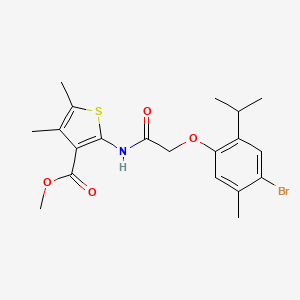

Methyl 2-(2-(4-bromo-2-isopropyl-5-methylphenoxy)acetamido)-4,5-dimethylthiophene-3-carboxylate

Description

Methyl 2-(2-(4-bromo-2-isopropyl-5-methylphenoxy)acetamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound characterized by a thiophene backbone substituted with methyl and acetamido groups, linked to a brominated, isopropyl- and methyl-substituted phenoxy moiety.

Key structural features include:

- Thiophene core: Substituted with methyl groups at positions 4 and 5, and a methyl ester at position 2.

- Acetamido linker: Bridges the thiophene ring to the phenoxy group.

- Phenoxy group: Contains bromine (para), isopropyl (ortho), and methyl (meta) substituents, which may influence steric and electronic properties.

Crystallographic analysis of such compounds often employs software like SHELX, a widely used tool for small-molecule refinement and structure determination .

Properties

IUPAC Name |

methyl 2-[[2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrNO4S/c1-10(2)14-8-15(21)11(3)7-16(14)26-9-17(23)22-19-18(20(24)25-6)12(4)13(5)27-19/h7-8,10H,9H2,1-6H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKCAKISHOLGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-(4-bromo-2-isopropyl-5-methylphenoxy)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article examines the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular structure is characterized by the presence of bromine, isopropyl, and methyl groups attached to a phenoxy and thiophene backbone. The molecular formula is , with a molecular weight of approximately 440.38 g/mol. Its properties include:

| Property | Value |

|---|---|

| Molecular Weight | 440.38 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 540.8 ± 50 °C |

| LogP | 6.48 |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. In vitro assays demonstrated that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study showed that at a concentration of 50 µM, the compound resulted in approximately 70% inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli cultures.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a series of cell viability assays conducted on human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, it was found to induce apoptosis at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of Methyl 2-(2-(4-bromo-2-isopropyl-5-methylphenoxy)acetamido)-4,5-dimethylthiophene-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It potentially modulates receptor activity related to apoptosis and inflammation.

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to cellular damage and death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) of 25 µM against multidrug-resistant strains . This suggests potential for development as an alternative treatment for resistant infections.

Evaluation of Anticancer Effects

Another study focused on its anticancer effects in vivo using xenograft models of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, with documented downregulation of oncogenes associated with tumor growth .

Comparison with Similar Compounds

Substituent Variations in Phenoxy Groups

The bromine, isopropyl, and methyl groups on the phenoxy moiety distinguish this compound from simpler phenoxy derivatives. For example:

- Bromine vs.

- Isopropyl vs. Methyl : The isopropyl group introduces greater hydrophobicity and steric bulk, which could impact solubility and intermolecular interactions.

Thiophene-Based Analogs

Thiophene derivatives with acetamido linkers are common in drug discovery. For instance:

- Methyl 2-acetamidothiophene-3-carboxylate: Lacks the phenoxy group and bromine, resulting in reduced molecular weight and polarity.

Ester vs. Carboxylic Acid Derivatives

Replacing the methyl ester with a carboxylic acid (e.g., as seen in β-lactam antibiotics in ) would increase solubility in aqueous media but reduce membrane permeability .

Table 1: Structural and Hypothetical Property Comparison

Research Findings and Limitations

- Structural Insights : SHELX-based refinement () would resolve this compound’s stereochemistry and packing, critical for understanding its solid-state behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.